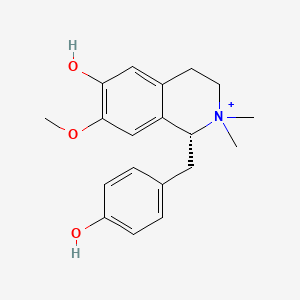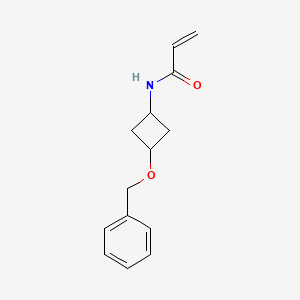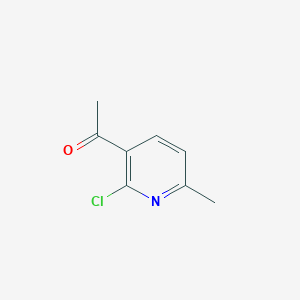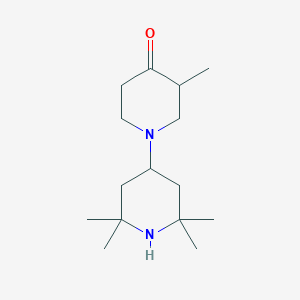![molecular formula C24H30N2O3S B2415184 N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 941184-43-6](/img/structure/B2415184.png)
N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, also known as PSNCBAM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of sulfonyl-containing piperidine derivatives and has been shown to have a high affinity for the cannabinoid receptor type 2 (CB2).
Mécanisme D'action
N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide acts as a selective CB2 receptor agonist, which is primarily expressed in immune cells. The activation of CB2 receptors by N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, thereby reducing inflammation and immune cell activation.
Biochemical and Physiological Effects
Studies have shown that N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the suppression of immune cell activation. Additionally, the compound has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide in lab experiments is its high selectivity for CB2 receptors, which allows for the specific targeting of immune cells. Additionally, the compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its clinical translation.
Orientations Futures
There are several potential future directions for the development of N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide as a therapeutic agent. One direction is the optimization of the compound's pharmacokinetics and pharmacodynamics to improve its clinical translation. Another direction is the investigation of the compound's potential use in the treatment of other inflammatory conditions, such as psoriasis and asthma. Additionally, the compound's potential use in combination with other therapeutic agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs), should be explored.
Méthodes De Synthèse
The synthesis of N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine-4-carboxylic acid with 4-phenylbutan-2-amine, followed by the reaction of the resulting amide with (E)-2-phenylethenyl sulfonyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of immunology and inflammation. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-20(12-13-21-8-4-2-5-9-21)25-24(27)23-14-17-26(18-15-23)30(28,29)19-16-22-10-6-3-7-11-22/h2-11,16,19-20,23H,12-15,17-18H2,1H3,(H,25,27)/b19-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSGNGXIIXKUGB-KNTRCKAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2415111.png)

![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)
![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)

![4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole](/img/structure/B2415118.png)

![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415121.png)
![4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2415124.png)